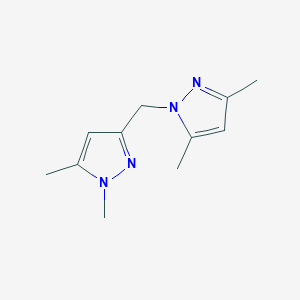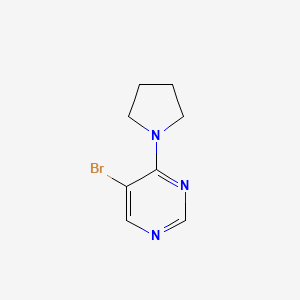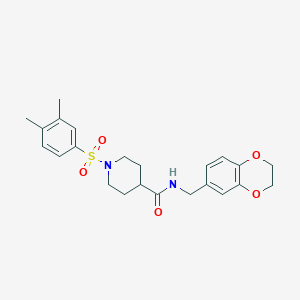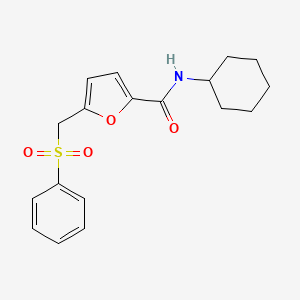
4-(Azepane-1-carbonyl)-2-benzylphthalazin-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Azepane-1-carbonyl)-2-benzylphthalazin-1-one, also known as P7C3, is a small molecule that has been shown to have neuroprotective effects in various animal models. It was first discovered in 2010 by a team of researchers at the University of Texas Southwestern Medical Center, who were screening compounds for their ability to promote neurogenesis.
作用机制
The exact mechanism of action of 4-(Azepane-1-carbonyl)-2-benzylphthalazin-1-one is not fully understood, but it is thought to act through several different pathways. One of the main pathways is through the activation of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that is involved in the production of nicotinamide adenine dinucleotide (NAD+). NAD+ is a key molecule in cellular metabolism and has been shown to have neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase the production of NAD+ and improve mitochondrial function, which can help protect against oxidative stress and cell death. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
实验室实验的优点和局限性
One of the main advantages of 4-(Azepane-1-carbonyl)-2-benzylphthalazin-1-one is its ability to promote neurogenesis and protect against neuronal cell death, which makes it a promising candidate for the treatment of neurodegenerative diseases. However, there are also several limitations to its use in lab experiments. For example, this compound has poor solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which means that it may need to be administered frequently to maintain its neuroprotective effects.
未来方向
There are several potential future directions for research on 4-(Azepane-1-carbonyl)-2-benzylphthalazin-1-one. One area of interest is in the development of more potent and selective analogs of this compound, which could have improved pharmacological properties. Another area of interest is in the development of novel delivery methods for this compound, such as nanoparticles or liposomes, which could improve its solubility and bioavailability. Finally, there is also interest in studying the long-term effects of this compound in animal models and in clinical trials, to determine its safety and efficacy as a potential therapeutic agent for neurodegenerative diseases.
合成方法
The synthesis of 4-(Azepane-1-carbonyl)-2-benzylphthalazin-1-one involves several steps, including the reaction of 2-benzylphthalazin-1-one with azepane-1-carbonyl chloride, followed by purification and characterization. The yield of the final product is typically around 50%.
科学研究应用
4-(Azepane-1-carbonyl)-2-benzylphthalazin-1-one has been extensively studied in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's. It has been shown to promote neurogenesis, protect against neuronal cell death, and improve cognitive function. This compound has also been studied in models of traumatic brain injury and stroke, where it has been shown to reduce brain damage and improve functional outcomes.
属性
IUPAC Name |
4-(azepane-1-carbonyl)-2-benzylphthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c26-21-19-13-7-6-12-18(19)20(22(27)24-14-8-1-2-9-15-24)23-25(21)16-17-10-4-3-5-11-17/h3-7,10-13H,1-2,8-9,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDJVIDJZMAQPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=NN(C(=O)C3=CC=CC=C32)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(6,6a,7,8,9,10-Hexahydropyrido[1,2-a]quinoxalin-5-yl)ethanone](/img/structure/B7479848.png)


![N-[1-(4-chlorophenyl)propyl]acetamide](/img/structure/B7479882.png)
![2-chloro-N-[(2,5-difluorophenyl)methyl]acetamide](/img/structure/B7479896.png)
![4-[[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]methyl]piperazin-2-one](/img/structure/B7479903.png)
![N-[2-(4-chlorophenyl)ethyl]-2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B7479910.png)
![N-(5-ethyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-methoxybenzamide](/img/structure/B7479921.png)

![4-(4-methylsulfanylphenyl)-4-oxo-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)butanamide](/img/structure/B7479935.png)


![4-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide](/img/structure/B7479968.png)